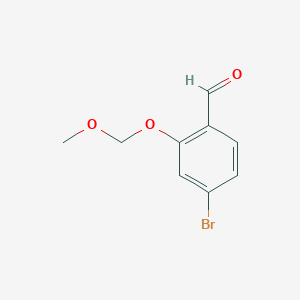

4-Bromo-2-(methoxymethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 . It is used as a building block in the synthesis of a nonacid degradable linker for solid-phase synthesis .

Molecular Structure Analysis

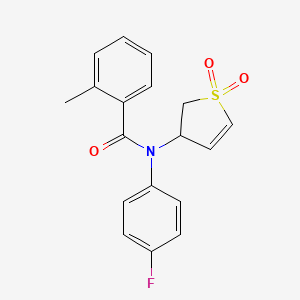

The molecular structure of 4-Bromo-2-(methoxymethoxy)benzaldehyde consists of a benzene ring substituted with a bromine atom, an aldehyde group, and a methoxymethoxy group . The InChI code for this compound is 1S/C9H9BrO3/c1-12-6-13-9-4-8 (10)3-2-7 (9)5-11/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis

4-Bromo-2-(methoxymethoxy)benzaldehyde is a solid at room temperature . It has a molecular weight of 245.07 .Scientific Research Applications

Synthesis and Organic Chemistry Applications

- Synthetic Processes Improvement : Research indicates the use of similar brominated and methoxymethoxy compounds in improving synthetic processes. For example, the synthesis of 3,4,5-trimethoxy benzaldehyde involves brominated intermediates, showcasing the importance of such compounds in complex organic synthesis (Yangyu Feng, 2002).

- Solid Phase Organic Synthesis : Electron-rich benzaldehyde derivatives, including those with methoxy groups, have been investigated as linkers for solid-phase organic synthesis. This underscores the utility of bromo-methoxymethoxy compounds in facilitating the synthesis of complex organic molecules (E. Swayze, 1997).

Material Science and Catalysis

- Photolabile Protecting Groups : Compounds like 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrate the use of brominated compounds as photolabile protecting groups for aldehydes and ketones. This has implications for controlled release in chemical synthesis and material processing (Min Lu et al., 2003).

- Optical Properties in Materials : The study of aluminum and zinc quinolates with styryl substituents, including methoxy or bromo groups, highlights the role of such compounds in modifying the optical properties of materials. This is crucial for developing advanced photoluminescent materials (Vasilis P. Barberis et al., 2006).

Chemical Reactivity and Catalysis

- Catalysis and Reaction Mechanisms : Research on thiolester formation in model systems mimicking the pyruvate dehydrogenase complex demonstrates the catalytic potential of brominated benzaldehydes. Such studies contribute to understanding catalytic mechanisms and designing novel catalysts (Y. Kageyama & S. Murata, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds .

Mode of Action

It is known to participate in various organic reactions as a building block .

Biochemical Pathways

Its role in the synthesis of other compounds suggests it may be involved in various biochemical reactions .

Pharmacokinetics

As a synthetic compound, its bioavailability would depend on the specific context of its use .

Result of Action

Its primary use as a building block in synthesis suggests its effects are largely dependent on the compounds it helps form .

Action Environment

Like all chemical reactions, factors such as temperature, ph, and concentration would likely play a role .

properties

IUPAC Name |

4-bromo-2-(methoxymethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-6-13-9-4-8(10)3-2-7(9)5-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFYGBPVWBYDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methoxymethoxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2757773.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2757777.png)

![6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2757778.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2757781.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2757782.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2757788.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)